1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid
Beschreibung
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₁N₅O₂ and a molecular weight of 351.41 g/mol . Its CAS registry number is 903157-29-9, and it is cataloged under MDL number MFCD14281686 . The compound features a pyrazolo[3,4-d]pyridazine core substituted with 3,4-dimethyl and phenyl groups at the 2-position, linked to a piperidine-3-carboxylic acid moiety.
Eigenschaften
IUPAC Name |
1-(3,4-dimethyl-2-phenylpyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-16-13(2)24(15-8-4-3-5-9-15)22-17(16)18(21-20-12)23-10-6-7-14(11-23)19(25)26/h3-5,8-9,14H,6-7,10-11H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQMUSFZAPJBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3)N4CCCC(C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological studies.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core fused with a piperidine moiety. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing the pyrazolo[3,4-d]pyridazine scaffold often exhibit significant biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of pyrazolo[3,4-d]pyridazine demonstrate potent anticancer effects against various cancer cell lines.
- Microtubule Destabilization : Some derivatives have been shown to interfere with microtubule assembly, indicating potential as chemotherapeutic agents.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanisms of Action :
In vitro Studies
In vitro studies have demonstrated that the compound can inhibit microtubule assembly effectively at concentrations around 20 μM. This property suggests that it could act as a microtubule-destabilizing agent similar to known chemotherapeutics like colchicine .
Molecular Modeling
Molecular docking studies indicate that the compound can bind effectively to the colchicine-binding site (CBS) on tubulin. The binding affinity was calculated at ΔG = -10.08 kcal/mol, suggesting strong interactions that could lead to significant biological effects .
Summary of Biological Activities
| Activity | Details |
|---|---|
| Cytotoxicity | Effective against MDA-MB-231 and HepG2 cell lines (IC50: 2.43–14.65 μM) |
| Mechanism | Induces apoptosis; enhances caspase-3 activity |
| Microtubule Interaction | Inhibits microtubule assembly at 20 μM |
| Binding Affinity | Strong binding to colchicine-binding site (ΔG = -10.08 kcal/mol) |
Vergleich Mit ähnlichen Verbindungen
(a) E859-1772: 1-{3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide
This amide derivative replaces the carboxylic acid group of the parent compound with a furan-methyl carboxamide. Key differences include:
- Molecular weight : 430.51 g/mol (vs. 351.41 g/mol for the parent compound).
- Physicochemical properties : Higher lipophilicity (logP = 2.764 vs. parent compound’s predicted logP ~1.5–2.0), reduced water solubility (logSw = -3.13), and a polar surface area of 72.366 Ų .
- Applications : Included in ChemDiv’s Protein-Protein Interaction Library and SmartTM Library , indicating utility in PPI-targeted drug discovery .
(b) E859-0059: N-(3-Chloro-4-methylphenyl)-1-{3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl}piperidine-4-carboxamide
This analog features a piperidine-4-carboxamide group and a chloro-methylphenyl substituent. Notable characteristics:
(c) Apixaban (BMS-562247)
Key contrasts:
- Structure : Contains a 4-methoxyphenyl group and a tetrahydro-pyridine ring.
- Activity : A potent factor Xa inhibitor (IC₅₀ = 0.08 nM), demonstrating how pyrazolo-pyridine scaffolds can be optimized for anticoagulant applications .
Piperidine Carboxylic Acid Derivatives
(a) 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Molecular formula : C₁₁H₁₅N₃O₂ (MW = 221.25 g/mol).
(b) 1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid
- Safety data : Listed in a safety data sheet (SDS) by Kishida Chemical Co., emphasizing its commercial availability for research .
Pyridazinone Analogs
4,5,7-Trimethyl-6-phenyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- Molecular weight : 253.31 g/mol (simpler structure with fewer substituents).
- Core structure: Pyrrolo-pyridazinone instead of pyrazolo-pyridazine, likely altering electronic properties and binding affinity .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- Structural modifications (e.g., carboxamide vs. carboxylic acid) significantly alter lipophilicity and target engagement, as seen in E859-1772’s inclusion in neurological libraries .
- Further studies are needed to elucidate the target compound’s exact biological targets, as current data focus on structural analogs with defined roles (e.g., apixaban’s anticoagulant activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
